
Ethyl 5-(benzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
The synthesis of benzofuran compounds involves constructing benzofuran rings. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran compounds include free radical cyclization and proton quantum tunneling . These reactions are used to construct the benzofuran rings in the compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Ethyl 5-(benzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate and related compounds have been synthesized for various research purposes. For example, it has been used in the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, indicating its utility in creating complex organic molecules (Gao, Liu, Jiang, & Li, 2011).
Biological Screening and Antimicrobial Evaluation
- This compound has been involved in the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB, showing its potential in developing antibacterial agents (Reddy et al., 2014).
- The antimicrobial properties of bifunctional thiophene derivatives synthesized using this compound as an intermediate have been evaluated, indicating its relevance in antimicrobial research (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Potential in Antitumor Research
- Novel thiophene and benzothiophene derivatives, synthesized using this compound, have shown potential as cytotoxic agents in antitumor research, highlighting its applicability in cancer treatment studies (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Applications in Organic Chemistry
- This compound has been used in developing efficient synthesis processes for various organic compounds, demonstrating its importance in organic chemistry research (Kogami & Watanabe, 2011).
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in this field could involve further exploration of the biological activities of benzofuran compounds and their potential applications in drug development .
Propriétés
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)8-14(23-15)18-16(19)13-9-11-6-4-5-7-12(11)22-13/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZANPRRDNUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2644804.png)
![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2644805.png)
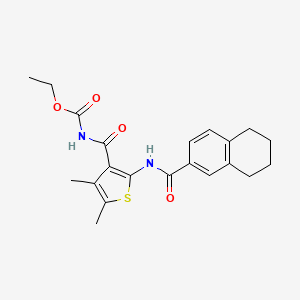
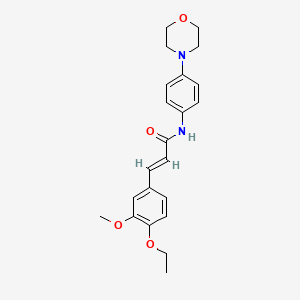
![6-[[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2644810.png)
![2-Fluoro-N-[1-[1-[3-(furan-2-yl)butanoyl]piperidin-4-yl]cyclopropyl]pyridine-4-carboxamide](/img/structure/B2644811.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2644812.png)
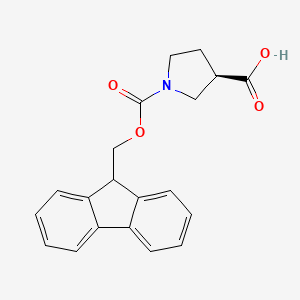
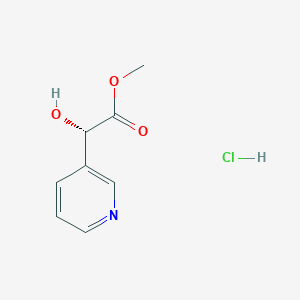
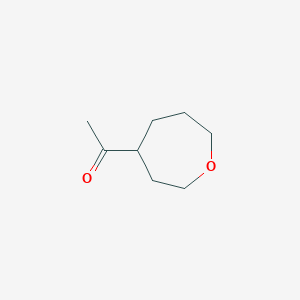
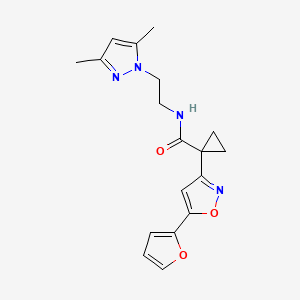

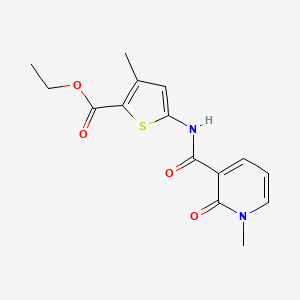
![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine](/img/structure/B2644826.png)